molecular formula C3H9Cl2NO B123292 1-Amino-3-chloropropan-2-ol hydrochloride CAS No. 62037-46-1

1-Amino-3-chloropropan-2-ol hydrochloride

Cat. No.: B123292
CAS No.: 62037-46-1
M. Wt: 146.01 g/mol
InChI Key: ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
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Description

1-Amino-3-chloropropan-2-ol hydrochloride (CAS No. 62037-46-1) is a chlorinated β-amino alcohol hydrochloride with the molecular formula C₃H₉Cl₂NO and a molecular weight of 146.02 g/mol . It is widely employed as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the preparation of Boc-protected amines , β-adrenergic antagonists , and estrogen receptor inhibitors . The compound is hygroscopic and typically stored under inert conditions at room temperature . Key analytical data includes ¹H NMR signals at δ 3.34–3.28 (m, 1H) and 3.19 (ddd, 1H), and ¹³C NMR resonances at δ 69.06 and 43.19, consistent with its hydroxyl, amino, and chlorinated groups .

Preparation Methods

Industrial-Scale Synthesis Methods

Industrial production prioritizes cost efficiency, scalability, and minimal impurity generation. Two dominant methodologies have emerged: catalytic amination of epichlorohydrin and acid-catalyzed cyclization.

Catalytic Amination of Epichlorohydrin

Epichlorohydrin serves as a foundational precursor due to its reactive epoxide and chloromethyl groups. In a patented large-scale process, epichlorohydrin undergoes amination with benzylamine in aqueous media at 0–5°C for 16 hours, yielding 1-benzylazetidin-3-ol . Subsequent steps involve:

  • Reduction and Protection : Hydrogenation removes the benzyl group, followed by N-Boc protection using di-tert-butyl dicarbonate.

  • Oxidation : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediates the oxidation of the hydroxyl group to a ketone under aerobic conditions.

  • Wittig Reaction : A phosphorus ylide introduces the cyanomethylene group, forming tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .

Key Industrial Parameters

ParameterConditionYieldPuritySource
Amination Temperature0–5°C89%95%
Oxidation CatalystTEMPO/Cobalt Acetate91%98%
Wittig Reaction SolventTetrahydrofuran (THF)85%99%

This method achieves an overall yield of 68% with >98% purity, though it requires careful control of exothermic reactions during amination .

Acid-Catalyzed Cyclization

A patent-pending approach employs lithium perchlorate or zinc trifluoromethanesulfonate to catalyze the reaction between 4-(4-aminophenyl)morpholin-3-one and 5-chloro-N-[(2S)-2-oxiranylmethyl]-2-thiophenecarboxamide . The process minimizes azetidinol impurities (RRT 0.83) to <0.5% by:

  • Maintaining temperatures at 25–30°C during intermediate isolation.

  • Using methanol for crystallization, reducing solvent residues.

Impurity Profile Comparison

CatalystAzetidinol ImpurityUnknown Impurity (RRT 1.45)
Ytterbium Triflate11.22%11.33%
Lithium Perchlorate0.48%0.12%

This method enhances yield to 78% while eliminating corrosive by-products like hydrobromic acid .

Laboratory-Scale Synthesis Approaches

Academic and small-scale syntheses focus on stereochemical control and green chemistry principles.

Green Chemistry Methodologies

A six-step microfluidic synthesis reduces waste generation by 40% compared to batch processes . Key innovations include:

  • Micro-Channel Reactors : Enable precise temperature control (−15°C to 5°C) during TEMPO-mediated oxidations.

  • Solvent Recycling : Ethyl acetate and n-heptane are recovered and reused, lowering environmental impact.

Reaction Timeline

  • Amination : 16 hours at 0–5°C.

  • Oxidation : 90 seconds in microreactor.

  • Wittig Reaction : 18 hours at room temperature.

This approach achieves 91% yield for tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a direct precursor to 1-amino-3-chloropropan-2-ol hydrochloride .

Stereoselective Synthesis Techniques

Chiral resolution remains challenging due to the compound’s two stereocenters. A kinetic resolution strategy using (S)-(−)-α-methylbenzyl isocyanate achieves 99% enantiomeric excess (ee) for the (R)-isomer . Critical parameters include:

  • Temperature : −20°C to prevent racemization.

  • Solvent : Dichloromethane ensures high solubility of intermediates.

Comparative Analysis of Methodologies

MetricIndustrial (Acid-Catalyzed)Laboratory (Green)
Yield78%68%
Purity99.5%98%
Solvent Consumption12 L/kg5 L/kg
StereoselectivityRacemic99% ee (R)

Industrial methods favor racemic mixtures for cost reasons, while laboratory techniques prioritize enantiopure products for pharmacological studies .

Quality Control and Analytical Validation

1H NMR Criteria

  • Amino Protons : δ 1.5–2.5 ppm (broad singlet).

  • Chlorinated CH2 : δ 3.8–4.2 ppm (doublet of doublets).

  • Hydroxyl Proton : δ 5.0–5.5 ppm (exchangeable with D2O) .

HPLC-MS Parameters

  • Column: C18, 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30).

  • Retention Time: 6.8 minutes .

Stability studies show the compound degrades by 0.2% per month when stored under argon at −20°C .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and fine chemicals. Its unique functional groups allow it to participate in a wide range of chemical reactions, enhancing its utility in synthetic chemistry.

Biology

In biochemical studies, 1-amino-3-chloropropan-2-ol hydrochloride is used to investigate enzyme mechanisms and metabolic pathways. It acts as a substrate for specific aminotransferases and can modulate the activity of kinases and phosphatases, influencing downstream signaling cascades.

Table 1: Biological Activities of this compound

Activity TypeDescription
Enzyme ModulationInfluences enzyme activity affecting metabolic pathways
Gene ExpressionAlters gene expression related to cellular metabolism
Cellular SignalingModulates cell signaling pathways

Medicine

In pharmaceutical research, this compound is used as a precursor in the synthesis of drugs, including oxazolidinone antibacterial agents such as linezolid. The compound's chiral nature makes it an essential building block for creating stereochemically active pharmaceutical ingredients.

Case Study: Synthesis of Linezolid
A study demonstrated that this compound is integral to synthesizing linezolid, showcasing its role in developing effective antibacterial treatments .

Industry

The compound finds applications in the production of dyes, agrochemicals, and other industrial products. Its chemical properties make it suitable for various industrial processes where stability and reactivity are crucial.

Toxicological Considerations

While this compound has beneficial applications, it also exhibits neurotoxic properties at certain doses. Studies have indicated that administration can lead to acute histopathological changes in the central nervous system . Therefore, safety protocols must be observed when handling this compound.

Mechanism of Action

The mechanism of action of 1-amino-3-chloropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect metabolic pathways and cellular processes, making the compound useful in biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen-Substituted Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-Amino-3-fluoropropan-2-ol HCl 53460-74-5 C₃H₉ClFNO 146.56 Fluorine substitution; higher electronegativity alters reactivity Potential use in radiopharmaceuticals due to fluorine’s isotopic properties
3-Amino-1,1-difluoropropan-2-ol HCl 1785058-84-5 C₃H₇F₂NO·HCl 147.55 Dual fluorine atoms; enhanced hydrolytic stability Intermediate for fluorinated bioactive molecules
1,1,1-Trifluoropropan-2-amine HCl 2968-32-3 C₃H₇F₃N·HCl 165.55 Trifluoromethyl group; increased lipophilicity Agrochemical and pharmaceutical synthesis

Key Findings :

  • Fluorinated analogues exhibit distinct electronic and steric properties. For example, the C-F bond in 1-Amino-3-fluoropropan-2-ol HCl reduces nucleophilic substitution rates compared to the chlorine analogue .
  • Trifluorinated derivatives (e.g., 1,1,1-Trifluoropropan-2-amine HCl) show enhanced metabolic stability in drug design due to fluorine’s resistance to oxidation .

Aromatic and Heterocyclic Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Amino-1-phenylethanol HCl N/A C₈H₁₂ClNO 173.64 Phenyl group introduces π-π interactions; distinct NMR shifts Chiral resolution agents; asymmetric synthesis
(1R,2R)-1-Amino-1-phenylpropan-2-ol HCl 255060-27-6 C₉H₁₂ClNO 187.65 Diastereomeric configuration; stereochemical complexity Antidepressant and antipsychotic drug intermediates
2-(3-Chlorophenoxy)propan-1-amine HCl 1021871-66-8 C₉H₁₂Cl₂NO 222.11 Phenoxy group enhances binding to aromatic receptors Potential use in CNS-targeting pharmaceuticals

Key Findings :

  • Aromatic substitutions (e.g., phenyl or phenoxy groups) significantly alter solubility and receptor affinity. For instance, 2-(3-Chlorophenoxy)propan-1-amine HCl’s phenoxy group improves blood-brain barrier penetration .
  • Stereoisomers like (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl demonstrate the importance of chirality in pharmacological activity .

NMR Spectral Differences

  • 1-Amino-3-chloropropan-2-ol HCl: ¹H NMR signals at δ 3.34–3.28 (m, 1H) and δ 3.19 (ddd, 1H) reflect its chlorinated and hydroxylated backbone .
  • 2-Amino-1-phenylethanol HCl: Displays aromatic proton signals at δ 7.2–7.4 and a split methylene signal due to proximity to the phenyl ring .

Biological Activity

Overview

1-Amino-3-chloropropan-2-ol hydrochloride (CAS No. 62037-46-1) is an organic compound with significant biological activity, particularly in biochemical and pharmacological contexts. This compound is a white crystalline solid, soluble in water, ethanol, and ether, and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular formula is C₃H₉Cl₂NO, with a molecular weight of 146.02 g/mol .

Target Interactions

This compound interacts with various enzymes and proteins, influencing their activity. It serves as a substrate for certain aminotransferases, which are critical in amino acid metabolism. Moreover, it can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolic flux.

Biochemical Pathways

The compound plays a role in several biochemical pathways:

  • Enzyme Modulation : It can modulate the activity of kinases and phosphatases, affecting downstream signaling cascades.
  • Gene Expression : It influences the expression of genes related to metabolism, impacting cellular energy production and utilization.

Cellular Effects

The compound has diverse effects on cellular processes:

  • Cell Signaling : It alters cell signaling pathways, which can lead to changes in cellular responses.
  • Metabolic Impact : At low doses, it may enhance metabolic functions; however, high doses can be toxic and disrupt cellular homeostasis .

Toxicity Studies

Research indicates that this compound exhibits toxicity at certain dosages:

  • Histopathological Changes : Administration at doses of 50 mg/kg/day has been associated with acute histopathological changes in the medulla oblongata, including focal edema and neurological scars .
  • Clinical Manifestations : Symptoms observed include slight incoordination and balance loss in animal models .

Study on Toxicity

A study published in Toxicology Reports examined the effects of this compound on animal models. The findings highlighted that prolonged exposure led to significant neurological impairments. The study emphasized the need for careful dosage management when utilizing this compound in experimental settings .

Pharmacological Applications

Another investigation focused on the compound's potential as a precursor for pharmaceuticals. It was noted that its unique structure allows for the synthesis of various biologically active compounds, making it a candidate for further pharmacological studies .

Research Applications

This compound has several applications across different fields:

  • Chemistry : Used as an intermediate in organic synthesis.
  • Biology : Investigated for its role in enzyme mechanisms and metabolic pathways.
  • Medicine : Serves as a precursor for drugs targeting infections and other medical conditions.
  • Industry : Employed in the production of dyes and agrochemicals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-1-Amino-3-chloro-2-propanol hydrochlorideC₃H₉Cl₂NOStereochemistry differs; may exhibit different activity
(R)-1-Amino-3-chloro-2-propanol hydrochlorideC₃H₉Cl₂NOEnantiomeric form; potential for different properties
2-Amino-1-propanolC₃H₉NOLacks chlorine; used in different synthetic pathways

The distinct chlorinated structure of this compound may confer unique reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-amino-3-chloropropan-2-ol hydrochloride with high purity, and how can competing side reactions be minimized?

  • Methodological Answer : Synthesis involves reacting intermediates like 2,3-dibromopropanol with potassium phthalimide under controlled conditions to introduce amino groups . Competing hydrolysis or elimination reactions can occur due to the proximity of reactive groups (amine, chlorine, hydroxyl). To mitigate this:

  • Use anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis.
  • Maintain low temperatures (0–5°C) during amination to reduce side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR Analysis : <sup>1</sup>H NMR should show distinct signals for the amino group (δ 1.5–2.5 ppm, broad), chlorine-substituted carbon (δ 3.8–4.2 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, exchangeable with D2O). Splitting patterns confirm stereochemistry .
  • HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities like unreacted phthalimide derivatives .

Q. What are the stability challenges of this compound under ambient conditions, and how should it be stored for long-term use?

  • Methodological Answer : The compound is hygroscopic and prone to decomposition via intramolecular cyclization (forming oxazolidinones) or oxidation.

  • Store under inert gas (argon) at –20°C in amber vials.
  • Conduct stability assays by monitoring weight loss, NMR shifts, or HPLC retention times over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations.

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to evaluate biological activity differences.
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and receptor binding (SPR or radioligand assays) across batches .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for drug analog synthesis?

  • Methodological Answer : The chlorine atom is a key site for functionalization.

  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Kinetic Studies : Track reaction rates via <sup>19</sup>F NMR (if fluorine tags are used) to identify optimal conditions .

Q. How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Stereoselective Reactions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control configuration during coupling reactions.
  • X-ray Crystallography : Resolve absolute stereochemistry of intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and enantiomeric excess .

Q. What analytical methods differentiate degradation products of this compound in biological matrices?

  • Methodological Answer :

  • LC-HRMS : High-resolution mass spectrometry identifies degradation metabolites (e.g., dechlorinated or oxidized species).
  • Stability-Indicating Assays : Develop validated HPLC methods with forced degradation (heat, light, pH extremes) to profile impurities .

Properties

IUPAC Name

1-amino-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPJBHYNOFIAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3920-12-5 (Parent)
Record name 1-Amino-3-chloro-2-propanol hydrochloride
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DSSTOX Substance ID

DTXSID30956309
Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62037-46-1, 34839-12-8
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)-
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Record name 1-Amino-3-chloro-2-propanol hydrochloride
Source ChemIDplus
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Record name 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1)
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Record name 1-amino-3-chloropropan-2-olhydrochloride
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Record name 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Amino-3-chloropropan-2-ol hydrochloride
1-Amino-3-chloropropan-2-ol hydrochloride
1-Amino-3-chloropropan-2-ol hydrochloride
1-Amino-3-chloropropan-2-ol hydrochloride
1-Amino-3-chloropropan-2-ol hydrochloride
1-Amino-3-chloropropan-2-ol hydrochloride

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